Captopril-d3

Description

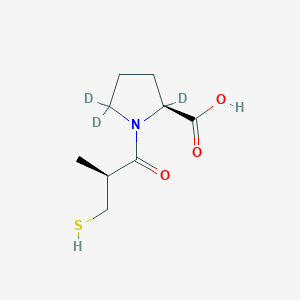

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-SIHDFBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356383-38-4 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Captopril-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Captopril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril. The strategic incorporation of deuterium isotopes into drug molecules, a process known as isotopic labeling, is a critical tool in modern pharmaceutical research. Deuterated compounds like Captopril-d3 serve as invaluable internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This guide details the synthetic pathways, experimental methodologies, and analytical characterization of Captopril-d3.

Synthetic Strategy and Core Reactions

The most logical and widely employed strategy for the synthesis of Captopril-d3 involves the use of a deuterated L-proline precursor. The specific isomer of interest is (S)-1-((S)-3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic-2,5,5-d3 acid, indicating that the three deuterium atoms are located on the pyrrolidine ring of the L-proline moiety.

The core of the synthesis is the acylation of the secondary amine of the deuterated L-proline with a suitably activated and protected derivative of (S)-3-mercapto-2-methylpropanoic acid. A common acylating agent is (2S)-3-acetylthio-2-methylpropanoyl chloride. The acetyl group serves as a protecting group for the thiol functionality, which is subsequently deprotected in the final step to yield the active thiol group of Captopril.

The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocols

Synthesis of (2S)-3-acetylthio-2-methylpropanoyl chloride

This key intermediate is prepared from methacrylic acid and thioacetic acid.

Step 1: Synthesis of (S)-3-acetylthio-2-methylpropanoic acid

-

Reaction: 1,4-addition of thioacetic acid to methacrylic acid.

-

Procedure: To a stirred solution of methacrylic acid (1.0 eq) in a suitable solvent such as toluene, add thioacetic acid (1.1 eq). The reaction can be initiated with a radical initiator like AIBN and heated to approximately 80-90 °C for several hours. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of (2S)-3-acetylthio-2-methylpropanoyl chloride

-

Reaction: Conversion of the carboxylic acid to an acyl chloride.

-

Procedure: To the (S)-3-acetylthio-2-methylpropanoic acid (1.0 eq), add thionyl chloride (1.2-1.5 eq) either neat or in an inert solvent like dichloromethane. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to afford the crude acyl chloride, which is often used immediately in the next step without further purification.

Acylation of L-Proline-d3

This is the crucial step where the deuterated proline moiety is incorporated.

-

Reaction: Schotten-Baumann acylation of L-proline-d3 with (2S)-3-acetylthio-2-methylpropanoyl chloride.

-

Procedure: L-proline-d3 (1.0 eq) is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, and cooled in an ice bath. To this cold, stirred solution, (2S)-3-acetylthio-2-methylpropanoyl chloride (1.0-1.1 eq) is added dropwise, while maintaining the pH of the solution in the alkaline range (pH 8-10) by the concurrent addition of the base solution. After the addition is complete, the reaction mixture is stirred for an additional period at low temperature and then allowed to warm to room temperature. The reaction is then acidified with an acid like hydrochloric acid, and the product, 1-((S)-3-acetylthio-2-methylpropanoyl)-L-proline-d3, is extracted with an organic solvent such as ethyl acetate. The organic extracts are dried and the solvent is evaporated to yield the protected Captopril-d3.

Deprotection to Yield Captopril-d3

The final step involves the removal of the acetyl protecting group to reveal the active thiol.

-

Reaction: Ammonolysis of the thioester.

-

Procedure: The protected Captopril-d3 is dissolved in an alcohol, typically methanol, and the solution is purged with an inert gas like nitrogen or argon. The solution is then cooled in an ice bath, and a stream of ammonia gas is passed through it, or it is treated with a solution of ammonia in methanol. The reaction is stirred until the deprotection is complete, as monitored by TLC. The solvent and excess ammonia are removed under reduced pressure. The crude Captopril-d3 is then purified, typically by recrystallization from a suitable solvent system like ethyl acetate/hexane, to yield the final product as a white crystalline solid.

Data Presentation: Expected Quantitative Data

The following table summarizes the expected quantitative data for a successful synthesis of Captopril-d3. The values are based on typical yields for analogous non-deuterated reactions and desired purity levels for isotopically labeled standards.

| Parameter | Expected Value | Method of Determination |

| Overall Yield | 40-60% | Gravimetric analysis |

| Chemical Purity | >98% | HPLC, LC-MS |

| Isotopic Enrichment (D) | >98% | Mass Spectrometry, ¹H NMR |

| Molecular Weight | Expected: ~220.3 g/mol (for d3) | Mass Spectrometry (e.g., ESI-MS) |

| Melting Point | Approx. 103-108 °C (similar to Captopril) | Melting Point Apparatus |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Captopril-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for confirming the structure and assessing the isotopic purity. In the ¹H NMR of Captopril-d3, the signals corresponding to the protons at positions 2 and 5 of the proline ring should be significantly diminished or absent, depending on the level of deuteration. The remaining proton signals of the Captopril molecule should be present with the expected chemical shifts and coupling patterns. The percentage of deuterium incorporation at the labeled positions can be estimated by comparing the integration of the residual proton signals at these positions with the integration of a non-deuterated proton signal in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum should show the expected number of carbon signals for the Captopril structure. The signals for the deuterated carbons (C2 and C5 of the proline ring) may show a characteristic triplet splitting due to coupling with deuterium (spin I=1) and a slight upfield shift compared to the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight and determining the isotopic distribution of Captopril-d3.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the synthesized molecule. The measured mass should correspond to the calculated mass of C₉H₁₂D₃NO₃S.

-

Isotopic Distribution: The mass spectrum will show a cluster of ions corresponding to the different isotopic compositions (isotopologues). The most abundant ion should be at m/z corresponding to the d3 species. The relative intensities of the ions for the d0, d1, and d2 species can be used to calculate the isotopic purity of the sample.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can also be used to confirm the location of the deuterium labels. The fragmentation of the proline ring will result in fragment ions with masses shifted by the number of deuterium atoms they contain.

Signaling Pathway and Mechanism of Action

While the focus of this guide is on the synthesis of Captopril-d3, it is important for the user to understand its biological context. Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).

As depicted in the diagram, ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also degrades bradykinin, a vasodilator. By inhibiting ACE, Captopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition of bradykinin degradation further contributes to the antihypertensive effect. The isotopic labeling in Captopril-d3 does not alter this mechanism of action but allows for its precise measurement in biological systems.

Conclusion

The synthesis of Captopril-d3, while not explicitly detailed in a single public-domain source, can be reliably achieved through a well-established synthetic route involving the acylation of deuterated L-proline. This guide provides a comprehensive framework for its preparation, including generalized experimental protocols, expected quantitative outcomes, and detailed analytical characterization methods. The availability of high-purity Captopril-d3 is essential for advancing research in drug metabolism, pharmacokinetics, and clinical pharmacology, enabling more accurate and reliable bioanalytical data. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and application of this important isotopically labeled compound.

An In-depth Technical Guide to the Physicochemical Properties of Captopril-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Captopril-d3, a deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Captopril-d3 is a stable, isotopically labeled form of Captopril, where three hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. Understanding its fundamental physicochemical properties is crucial for the development of analytical methods, formulation design, and for interpreting experimental data. While the pharmacological activity of Captopril-d3 is expected to be comparable to that of Captopril, its distinct mass allows for precise differentiation in complex biological matrices.

Physicochemical Properties

The core physicochemical properties of Captopril-d3 are summarized in the tables below. It is important to note that while some properties have been experimentally determined for Captopril-d3, others are extrapolated from data on non-deuterated Captopril due to the negligible impact of deuterium substitution on these specific parameters.

Table 1: General and Physical Properties of Captopril-d3

| Property | Value | Source |

| Chemical Name | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic-2,5,5-d3 acid | [1] |

| CAS Number | 1356383-38-4 | [1] |

| Molecular Formula | C₉H₁₂D₃NO₃S | [1] |

| Formula Weight | 220.3 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 103-104 °C | [3] |

| Boiling Point | Decomposes before boiling | N/A |

| pKa₁ (Carboxylic Acid) | ~3.7 | [4] |

| pKa₂ (Thiol) | ~9.8 | [4] |

Note on Boiling Point: Captopril, and by extension Captopril-d3, is a solid with a relatively high melting point and complex molecular structure. It is expected to decompose at temperatures below its theoretical boiling point under atmospheric pressure. Therefore, a standard boiling point is not a relevant or measurable property for this compound.

Note on pKa Values: The pKa values provided are for the non-deuterated Captopril. The kinetic isotope effect of deuterium substitution is generally small for acid-base dissociation constants, and therefore, the pKa values of Captopril-d3 are expected to be very similar to those of Captopril.[4]

Table 2: Solubility Profile of Captopril-d3

| Solvent | Solubility | Source |

| Water | Freely soluble | |

| Methanol | Freely soluble | |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | |

| Dichloromethane | Freely soluble | |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL | [1] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of Captopril-d3.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which Captopril-d3 transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry Captopril-d3 powder is finely ground using a mortar and pestle to ensure homogeneity.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, creating a column of 2-4 mm in height.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and thiol functional groups of Captopril-d3.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

Procedure:

-

Sample Preparation: A precisely weighed amount of Captopril-d3 is dissolved in a known volume of purified water to create a solution of known concentration.

-

Titration Setup: The beaker containing the Captopril-d3 solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of NaOH. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, and the second pKa (thiol) will be in the basic range.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Captopril-d3 in a specific solvent.

Apparatus:

-

Shake-flask or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

HPLC system or other suitable analytical instrument for quantification

Procedure:

-

Sample Preparation: An excess amount of Captopril-d3 is added to a vial containing a known volume of the solvent of interest.

-

Equilibration: The vials are sealed and placed in a shaker and agitated at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, the samples are allowed to stand to allow the undissolved solid to settle. The suspension is then centrifuged to separate the solid phase from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved Captopril-d3 is determined using a validated analytical method such as HPLC.

Mandatory Visualizations

Captopril Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: Mechanism of action of Captopril-d3 via inhibition of ACE in the RAAS pathway.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of Captopril-d3.

References

Captopril-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Captopril-d3 as an internal standard in the quantitative analysis of captopril, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This document details the mechanism of action of captopril, the principles of isotopic dilution, and the practical application of Captopril-d3 in a bioanalytical workflow.

Introduction: Captopril and the Need for Precise Quantification

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] It is widely used in the treatment of hypertension and certain types of congestive heart failure.[1] Captopril exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.[1] Given its therapeutic importance, accurate and precise quantification of captopril in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Captopril's structure contains a thiol (-SH) group, which makes the molecule susceptible to oxidation, readily forming disulfide dimers and mixed disulfides with endogenous thiol compounds.[1] This instability presents a significant challenge in bioanalysis, necessitating robust analytical methodologies to ensure accurate measurements of the active form of the drug.

The Role of an Internal Standard in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls. The IS is essential for correcting for variability throughout the analytical process, including sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response (ion suppression or enhancement).

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that the IS and the analyte behave similarly during extraction, chromatography, and ionization, leading to a more accurate and precise measurement of the analyte's concentration. The concentration of the analyte is determined by calculating the ratio of the analyte's response to the internal standard's response.

Captopril-d3: The Ideal Internal Standard

For mass spectrometry-based assays, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for an internal standard. Captopril-d3 is a deuterated analog of captopril, where three hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to captopril but has a higher molecular weight (an increase of 3 Daltons).

The core mechanism of action of Captopril-d3 as an internal standard lies in the principles of isotopic dilution . Because Captopril-d3 is chemically identical to captopril, it exhibits:

-

Identical Extraction Recovery: It behaves the same way as captopril during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Co-elution in Chromatography: It has virtually the same retention time as captopril in reversed-phase liquid chromatography.

-

Similar Ionization Efficiency: It ionizes with the same efficiency as captopril in the mass spectrometer's ion source.

Despite these similarities, the mass spectrometer can differentiate between captopril and Captopril-d3 based on their different masses. This allows for the independent measurement of both compounds. By adding a known amount of Captopril-d3 to the sample at the beginning of the workflow, any loss of captopril during the analytical process is mirrored by a proportional loss of Captopril-d3. The ratio of their signals remains constant, thus ensuring accurate quantification.

Experimental Protocol: Quantification of Captopril in Human Plasma

The following is a representative experimental protocol for the quantification of captopril in human plasma using Captopril-d3 as an internal standard, based on established methodologies.

Sample Stabilization and Preparation

Due to the instability of the thiol group, captopril must be stabilized immediately upon sample collection. This is often achieved by derivatization.

-

Derivatization: Immediately after plasma separation, captopril is derivatized with a reagent such as N-Ethylmaleimide (NEM). This forms a stable thioether bond, preventing oxidation.

-

Internal Standard Spiking: A known concentration of Captopril-d3 NEM (the derivatized internal standard) is added to an aliquot of the plasma sample.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed by adding a solvent like methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing the derivatized captopril and Captopril-d3 is transferred to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 50 x 2.1 mm, 5 µm) |

| Mobile Phase | A gradient elution using a mixture of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile/methanol). |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Captopril NEM) | Precursor Ion (Q1): m/z 343.1 -> Product Ion (Q3): m/z 228.1 |

| MRM Transition (Captopril-d3 NEM) | Precursor Ion (Q1): m/z 346.1 -> Product Ion (Q3): m/z 228.1 |

Note: NEM derivatization adds a mass of 125 Da to both captopril (MW: 217.29) and Captopril-d3 (MW: ~220.29).

Data Analysis and Quantification

The peak areas of the MRM transitions for both captopril-NEM and Captopril-d3-NEM are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators. The concentration of captopril in the unknown samples is then determined from this calibration curve.

Quantitative Data and Method Performance

A validated bioanalytical method using Captopril-d3 as an internal standard is expected to demonstrate high performance. The following table summarizes typical validation parameters for a robust LC-MS/MS assay for captopril in human plasma.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity Range | 2 - 4000 ng/mL, with a correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL, with precision and accuracy within ±20% |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible for both analyte and internal standard. |

| Matrix Effect | Minimal and compensated for by the co-eluting Captopril-d3 internal standard. |

| Stability | Demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

These values are representative and may vary between different validated methods.

Captopril's Mechanism of Action: ACE Inhibition

For completeness, a simplified diagram of captopril's therapeutic mechanism of action is provided below.

Conclusion

Captopril-d3 serves as an exemplary internal standard for the bioanalysis of captopril by LC-MS/MS. Its mechanism of action is rooted in the principle of isotopic dilution, where its chemical identity to the unlabeled analyte ensures it accurately tracks and corrects for analytical variability. The use of a stable, deuterated internal standard like Captopril-d3 is a critical component in developing robust, accurate, and precise bioanalytical methods, thereby ensuring the integrity of data in clinical and preclinical research.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Captopril-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, remains a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy is well-established; however, like many pharmaceuticals, its stability and metabolic profile are critical parameters influencing its clinical performance. The introduction of isotopically labeled analogs, such as Captopril-d3, offers significant advantages in drug development, particularly in pharmacokinetic and metabolic studies where they serve as invaluable internal standards.[2] This technical guide provides a comprehensive overview of the isotopic purity and stability of Captopril-d3, detailing the underlying principles, analytical methodologies, and expected stability profile based on current scientific understanding.

Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the physicochemical properties of a molecule. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][4] This difference in bond energy is the basis of the Deuterium Kinetic Isotope Effect (KIE), which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[3][4][5] Consequently, deuterated compounds often exhibit improved metabolic stability and a longer plasma half-life.[6][7]

Isotopic Purity of Captopril-d3

The isotopic purity of a deuterated compound is a critical quality attribute, defining the percentage of the molecule that contains the deuterium label at the specified positions and the distribution of different isotopic forms (e.g., d1, d2, d3). High isotopic enrichment is essential for its use as an internal standard in quantitative bioanalysis to ensure accuracy and precision.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity and enrichment of Captopril-d3 is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[]

Mass Spectrometry (MS): HRMS is a powerful technique to quantify the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the unlabeled (d0) and deuterated (d1, d2, d3, etc.) species can be determined.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the position of deuterium labeling and the structural integrity of the molecule. The absence of a signal in the ¹H NMR spectrum at the expected position of deuteration, coupled with the presence of a corresponding signal in the ²H NMR spectrum, confirms successful labeling. NMR can also provide insights into the relative isotopic purity.[]

Quantitative Data on Isotopic Purity

Commercial suppliers of Captopril-d3 provide a certificate of analysis detailing its isotopic purity. While this can vary between batches and suppliers, a typical specification is presented below.

| Parameter | Specification | Analytical Method |

| Chemical Formula | C₉H₁₂D₃NO₃S | N/A |

| Molecular Weight | 220.30 | N/A |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC |

Note: Data is compiled from publicly available information from chemical suppliers and may vary.[5]

Stability of Captopril-d3

The stability of a pharmaceutical compound is its ability to retain its chemical integrity and potency over time under the influence of various environmental factors such as temperature, humidity, light, and pH. The primary degradation pathway for Captopril is oxidation of its thiol group to form Captopril disulfide.[10]

The Deuterium Kinetic Isotope Effect and Enhanced Stability

The substitution of hydrogen with deuterium at or near a site of metabolic or chemical degradation can slow down the degradation process due to the KIE.[3][4] For Captopril, while the primary degradation is oxidation at the sulfur atom, deuteration at other positions in the molecule, as in Captopril-d3, may have a secondary kinetic isotope effect, potentially influencing its overall stability. However, direct comparative stability studies between Captopril and Captopril-d3 are not extensively available in the public domain. The expected stability of Captopril-d3 is inferred from the known stability of Captopril and the general principles of the KIE.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Summary of Forced Degradation Conditions for Captopril (as a proxy for Captopril-d3):

| Stress Condition | Reagent/Condition | Typical Duration | Major Degradant |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Captopril Disulfide |

| Base Hydrolysis | 0.1 M NaOH | 8 hours at RT | Captopril Disulfide |

| Oxidation | 3% H₂O₂ | 24 hours at RT | Captopril Disulfide |

| Thermal Degradation | 105°C | 48 hours | Captopril Disulfide |

| Photostability | UV light (254 nm) | 24 hours | Captopril Disulfide |

Note: These conditions are based on published methods for non-deuterated Captopril and serve as a guideline for designing stability studies for Captopril-d3.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic purity and stability. Below are representative protocols based on established analytical techniques for Captopril and other deuterated compounds.

Protocol 1: Determination of Isotopic Purity by LC-HRMS

Objective: To determine the isotopic enrichment and distribution of Captopril-d3.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 150-500.

-

Resolution: ≥ 70,000.

-

Data Analysis: Extract the ion chromatograms for the unlabeled Captopril (d0) and the deuterated forms (d1, d2, d3). Calculate the peak area for each species to determine the isotopic distribution and enrichment.

Protocol 2: Stability-Indicating HPLC Method

Objective: To assess the stability of Captopril-d3 under forced degradation conditions and separate it from its primary degradant, Captopril disulfide.

Instrumentation: An HPLC system with a UV or PDA detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a pH adjusting agent (e.g., 0.1% phosphoric acid).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 210 nm.[6]

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

Forced Degradation Sample Preparation:

-

Prepare a stock solution of Captopril-d3 in a suitable solvent (e.g., methanol or water).

-

For each stress condition, mix the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Incubate the samples for the specified duration and temperature.

-

Neutralize the acidic and basic samples before injection.

-

Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.

Protocol 3: Structural Integrity Confirmation by NMR

Objective: To confirm the chemical structure and the position of deuterium labeling in Captopril-d3.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve an accurately weighed amount of Captopril-d3 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals and compare the spectrum to that of an authentic standard of non-deuterated Captopril.

-

The absence or significant reduction of the proton signal at the site of deuteration confirms the labeling.

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the labeled position confirms the presence and location of the deuterium atoms.

Visualizations

Chemical Structure of Captopril-d3

Caption: 2D structure of Captopril-d3.

Experimental Workflow for Isotopic Purity and Stability Analysis

Caption: Workflow for Captopril-d3 analysis.

Captopril Degradation Pathway

Caption: Primary degradation of Captopril-d3.

Conclusion

Captopril-d3 is a critical tool for researchers in drug development, serving as a high-fidelity internal standard for bioanalytical assays. Its isotopic purity is a key parameter, which can be reliably determined using HRMS and NMR spectroscopy. The stability of Captopril-d3 is expected to be at least comparable to, and potentially greater than, that of non-deuterated Captopril due to the kinetic isotope effect. The primary degradation pathway for Captopril-d3, like its non-deuterated counterpart, is the oxidation of the thiol group to form the disulfide dimer. The experimental protocols and data presented in this guide provide a robust framework for the analysis and understanding of the isotopic purity and stability of Captopril-d3, ensuring its effective application in pharmaceutical research. Further direct comparative studies on the stability of Captopril versus Captopril-d3 would be beneficial to quantitatively assess the impact of deuteration on its degradation kinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 9. Captopril(62571-86-2) 13C NMR [m.chemicalbook.com]

- 10. medicopublication.com [medicopublication.com]

A Technical Guide to the Solubility of Captopril-d3 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Captopril-d3 in various organic solvents. The data presented is essential for researchers, scientists, and professionals in drug development for designing formulations, conducting analytical studies, and performing in vitro and in vivo experiments. While specific solubility data for the deuterated form, Captopril-d3, is available for some solvents, data for the non-deuterated parent compound, Captopril, is more widely published. Given that deuterium substitution is unlikely to significantly alter the physicochemical property of solubility, data for Captopril is included as a reliable proxy.

Quantitative Solubility Data

The solubility of Captopril-d3 and Captopril in a range of organic solvents is summarized in the table below. This data has been compiled from various technical data sheets and scientific publications.

| Solvent | Compound | Solubility | Temperature | Source(s) |

| Dimethylformamide (DMF) | Captopril-d3 | 30 mg/mL | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Captopril-d3 | 30 mg/mL | Not Specified | [1] |

| Ethanol | Captopril-d3 | 30 mg/mL | Not Specified | [1] |

| Ethanol | Captopril | ~30 mg/mL | Not Specified | [2] |

| Methanol | Captopril | >100 mg/mL | Not Specified | |

| Isopropanol | Captopril | >100 mg/mL | Not Specified | |

| Chloroform | Captopril | >100 mg/mL | Not Specified | |

| Methylene Chloride | Captopril | >100 mg/mL | Not Specified | |

| Chloroform | Captopril-d3 | Slightly Soluble | Not Specified | [3] |

| Ethanol | Captopril-d3 | Slightly Soluble | Not Specified | [3] |

| Methanol | Captopril-d3 | Slightly Soluble | Not Specified | [3] |

| Ethyl Acetate | Captopril | Sparingly Soluble | Not Specified | [4] |

| Water (for reference) | Captopril | ~160 mg/mL | 25 °C | [4] |

| PBS (pH 7.2) (for ref.) | Captopril-d3 | 3 mg/mL | Not Specified | [1] |

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. Below are generalized methodologies for determining the solubility of a compound like Captopril-d3.

Shake-Flask Method (Thermodynamic Solubility)

This is a common method for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation: An excess amount of Captopril-d3 solid is added to a vial containing the organic solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of Captopril-d3 in the diluted sample is then determined using a validated analytical method.

-

Analysis: The solubility is calculated from the measured concentration and the dilution factor.

Analytical Quantification Methods

Accurate quantification of the dissolved Captopril-d3 is crucial. Several analytical techniques are suitable:

-

High-Performance Liquid Chromatography (HPLC): A widely used method for its specificity and sensitivity. A reversed-phase HPLC method with a C18 column and a mobile phase like a methanol/water mixture with a pH modifier (e.g., phosphoric or trifluoroacetic acid) can be employed.[5] Detection is typically performed using a UV spectrophotometer at around 220 nm.[6]

-

Spectrophotometry: This method is based on the reaction of Captopril with a chromogenic reagent. For instance, Captopril can be reacted with 2,6-dichloroquinone-4-chlorimide (DCQ) in DMSO to produce a yellow product that can be measured at 443 nm.[7] This method is simpler but may be less specific than HPLC.

Visualizations

Mechanism of Action: ACE Inhibition

Captopril is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE).[2][8] It blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9] This mechanism is fundamental to its use as an antihypertensive agent.

Caption: Captopril-d3's mechanism of action via ACE inhibition.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of Captopril-d3 using the shake-flask method coupled with HPLC analysis.

Caption: Workflow for shake-flask solubility determination.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Captopril-d3 CAS#: 1356383-38-4 [chemicalbook.com]

- 4. Captopril 1 mg/mL Oral Solution [uspharmacist.com]

- 5. longdom.org [longdom.org]

- 6. cdn.who.int [cdn.who.int]

- 7. Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Captopril-d3 | CAS#:1356383-38-4 | Chemsrc [chemsrc.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

The Deuterium Isotope Effect on Captopril Pharmacokinetics: A Technical Guide for Researchers

Disclaimer: To date, no specific studies on the deuterium isotope effects on the pharmacokinetics of Captopril have been published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the established pharmacokinetics and metabolism of Captopril and the well-documented principles of deuterium isotope effects on drug metabolism. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this area of study.

Introduction to Deuterium Isotope Effects in Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when deuterium is present at that position. This can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure (AUC), and reduced peak plasma concentrations (Cmax).[1][2][3] These modifications can be leveraged to develop "soft drugs" or "hard drugs" with improved therapeutic profiles, such as reduced dosing frequency and lower toxicity.[3]

Pharmacokinetics of Captopril

Captopril is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE) and is widely used in the treatment of hypertension and heart failure.[4] Unlike many other ACE inhibitors, Captopril is not a prodrug.[5] Its pharmacokinetic parameters are well-characterized and are summarized in the table below.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~70-75% (reduced by food) | [5] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [4] |

| Peak Plasma Concentration (Cmax) of free Captopril | 1.31 +/- 0.20 mg/L (after 1 mg/kg oral dose) | [6][7] |

| Volume of Distribution (Vd) | 0.8 L/kg | [4] |

| Plasma Protein Binding | 25-30% | [4] |

| Elimination Half-Life (t1/2) of free Captopril | ~2 hours | [4] |

| Metabolism | Hepatic | [8][9] |

| Major Metabolites | Captopril-cysteine disulfide, Captopril dimer disulfide | [4] |

| Elimination | Primarily renal | [4] |

Metabolism of Captopril

Captopril is metabolized in the liver, primarily through oxidation reactions involving its sulfhydryl group.[8][9] The major metabolites are captopril-cysteine disulfide and the disulfide dimer of captopril.[4] These metabolic transformations are reversible.[8] While Cytochrome P450 3A4 has been implicated in the formation of these metabolites, other enzymatic pathways may also be involved.

Potential Deuterium Isotope Effects on Captopril Pharmacokinetics

Given that the metabolism of Captopril involves the formation of disulfide bonds at the sulfhydryl group, deuteration at or near this site is unlikely to produce a significant kinetic isotope effect, as C-H bond cleavage is not the primary mechanism. However, other positions on the Captopril molecule could be targeted for deuteration to potentially influence its metabolism and pharmacokinetics.

For instance, deuteration of the methyl group on the proline ring or the methylene group adjacent to the sulfhydryl group could potentially slow down any minor oxidative metabolism occurring at these sites. If such oxidative pathways contribute to the overall clearance of Captopril, even to a small extent, their retardation through deuteration could lead to a modest increase in the drug's half-life and overall exposure.

It is also conceivable that deuterium substitution could lead to "metabolic switching," where the inhibition of one metabolic pathway directs the drug down an alternative route.[1] The consequences of such a switch would depend on the nature and activity of the resulting metabolites.

Experimental Protocols for Investigating Deuterium Isotope Effects on Captopril

To investigate the potential pharmacokinetic effects of deuterium substitution on Captopril, a series of in vitro and in vivo studies would be necessary.

In Vitro Metabolic Stability Assays

-

Objective: To determine the rate of metabolism of deuterated Captopril analogs compared to non-deuterated Captopril in liver microsomes.

-

Methodology:

-

Synthesize deuterated analogs of Captopril with deuterium substitution at specific positions (e.g., the methyl group, the methylene group).

-

Incubate Captopril and its deuterated analogs with human and animal liver microsomes in the presence of NADPH.

-

Collect samples at various time points.

-

Quench the reaction and analyze the concentration of the parent drug and any formed metabolites using a validated LC-MS/MS method.

-

Calculate the in vitro half-life and intrinsic clearance for each compound.

-

In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To compare the pharmacokinetic profiles of deuterated Captopril analogs and non-deuterated Captopril in a relevant animal model (e.g., rats or dogs).

-

Methodology:

-

Administer a single oral or intravenous dose of Captopril or a deuterated analog to the animals.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Perform non-compartmental or compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

-

Mandatory Visualizations

Caption: Hypothetical workflow for the development and evaluation of a deuterated Captopril analog.

Caption: Simplified metabolic pathway of Captopril.

Conclusion

While there is currently no direct evidence to suggest that deuteration would significantly alter the pharmacokinetics of Captopril, the theoretical potential for such modifications exists. A systematic investigation, beginning with in vitro metabolic stability studies and progressing to in vivo pharmacokinetic assessments in animal models, would be required to definitively determine the impact of deuterium substitution on Captopril's disposition. The insights gained from such studies could pave the way for the development of a next-generation ACE inhibitor with an optimized therapeutic profile.

References

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Captopril - Wikipedia [en.wikipedia.org]

- 6. Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Captopril? [synapse.patsnap.com]

Captopril-d3: A Comprehensive Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural elucidation and characterization of Captopril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril. This document outlines the synthetic strategy, key analytical techniques for structural confirmation, and presents relevant data in a clear, structured format.

Introduction

Captopril-d3, with the formal name (2S)-1-((S)-3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic-2,5,5-d3 acid, is a stable isotope-labeled version of Captopril.[1] It serves as an essential internal standard for the quantification of Captopril in biological matrices during pharmacokinetic and metabolic studies using mass spectrometry.[1] The incorporation of three deuterium atoms at the 2, 5, and 5 positions of the proline ring provides a distinct mass shift, enabling precise and accurate differentiation from the unlabeled drug. This guide details the methodologies used to confirm the identity, purity, and structure of Captopril-d3.

Synthesis of Captopril-d3

The synthesis of Captopril-d3 involves the coupling of (S)-3-acetylthio-2-methylpropanoic acid with the deuterated proline analog, L-proline-2,5,5-d3, followed by deprotection of the thiol group. The key to the synthesis is the preparation of the deuterated proline precursor.

Synthesis of L-proline-2,5,5-d3

Various methods have been developed for the stereoselective deuteration of proline derivatives. One common approach involves the catalytic deuteration of unsaturated pyroglutamate derivatives, which can then be converted to the desired deuterated proline. For instance, a protected 3,4-dehydro-L-proline can be subjected to catalytic deuteration to introduce deuterium at the 3 and 4 positions. Further synthetic manipulations, including reduction of the amide carbonyl, can lead to L-proline derivatives with deuterium labels at specific ring positions. Commercial availability of intermediates like L-Proline-2,5,5-d3 Methyl Ester Hydrochloride simplifies this process.[2]

Coupling and Deprotection

Once L-proline-2,5,5-d3 is obtained, it is coupled with an activated form of (S)-3-acetylthio-2-methylpropanoic acid, typically the acid chloride. This reaction forms the amide bond. The final step is the removal of the acetyl protecting group from the thiol, usually by ammonolysis, to yield Captopril-d3.

Structural Elucidation and Characterization

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the structure and purity of the synthesized Captopril-d3.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of Captopril-d3.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate : 0.3 mL/min.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) : The transition of the protonated molecule [M+H]+ to a specific product ion is monitored.

-

Precursor Ion (Q1) : m/z 221.1 (Expected for C9H12D3NO3S + H+)

-

Product Ion (Q3) : m/z 116.1 (This fragment corresponds to the non-deuterated portion of the molecule and is a common fragment for Captopril) or m/z 172.1.

-

-

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C9H12D3NO3S | [1] |

| Molecular Weight | 220.3 | [1] |

| [M+H]+ (Expected) | 221.1 | N/A |

| Major Fragment Ion | 116.1 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the positions of deuterium incorporation and the overall structural integrity of the molecule.

Experimental Protocol: 1H and 13C NMR

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve an appropriate amount of Captopril-d3 in a deuterated solvent such as Deuterium Oxide (D2O) or Chloroform-d (CDCl3).

-

Acquisition : Acquire standard 1D 1H and 13C NMR spectra.

Expected Spectral Features for Captopril-d3 (in contrast to Captopril):

-

1H NMR :

-

The absence of the proton signal at the C2 position of the proline ring.

-

The absence of the two proton signals at the C5 position of the proline ring.

-

The remaining proton signals of the proline ring will show simplified splitting patterns due to the absence of adjacent protons.

-

-

13C NMR :

-

The carbon signals for C2 and C5 of the proline ring will exhibit a triplet multiplicity due to coupling with deuterium (I=1), and their chemical shifts may be slightly upfield compared to the unlabeled compound.

-

The signal for C2 will be significantly attenuated due to the absence of a directly attached proton and the longer relaxation time.

-

Data Presentation

| Nucleus | Expected Chemical Shift (δ) Range (ppm) for Unlabeled Captopril | Expected Changes for Captopril-d3 |

| 1H NMR | ||

| Proline C2-H | ~4.4 | Signal absent |

| Proline C5-H | ~3.6-3.8 | Signals absent |

| 13C NMR | ||

| Proline C2 | ~60 | Signal shows triplet splitting, slightly upfield shift |

| Proline C5 | ~47 | Signal shows triplet splitting, slightly upfield shift |

Visualizations

Chemical Structure of Captopril-d3

Caption: Chemical structure of Captopril-d3.

Experimental Workflow for Structural Elucidation

Caption: Workflow for Captopril-d3 synthesis and characterization.

Conclusion

The structural elucidation and characterization of Captopril-d3 are critical for its application as a reliable internal standard. The combination of synthetic chemistry with advanced analytical techniques such as mass spectrometry and NMR spectroscopy provides a robust framework for confirming its identity, purity, and the specific location of the deuterium labels. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and analysis of Captopril and its labeled analogs.

References

Commercial Availability and Sourcing of Captopril-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and sourcing of Captopril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize Captopril-d3 as an internal standard in pharmacokinetic and bioanalytical studies. The guide details commercially available sources, provides key quantitative data for product selection, and outlines a generalized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Additionally, it visualizes the established signaling pathway of Captopril and a typical procurement workflow.

Introduction

Captopril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Captopril effectively lowers blood pressure and is widely used in the treatment of hypertension and heart failure.[1]

Captopril-d3 is a stable, isotopically labeled version of Captopril, where three hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight but with identical chemical and pharmacological properties to its non-deuterated counterpart. The key advantage of Captopril-d3 lies in its utility as an internal standard for the quantitative analysis of Captopril in biological matrices. Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays, ensuring high accuracy and precision in pharmacokinetic and bioequivalence studies.

Commercial Sourcing of Captopril-d3

Captopril-d3 is readily available from several reputable chemical and pharmaceutical suppliers. These companies offer the compound in various purities and pack sizes to cater to diverse research needs. When sourcing Captopril-d3, it is crucial to obtain a Certificate of Analysis (CoA) to verify the product's identity, purity, and isotopic enrichment.

Leading Suppliers

A non-exhaustive list of prominent suppliers of Captopril-d3 includes:

-

LGC Standards: A global leader in reference standards, LGC offers Captopril-d3 for pharmaceutical analytical testing.[2]

-

Cayman Chemical: Provides Captopril-d3 intended for use as an internal standard in GC- or LC-MS applications, with detailed technical information available.[3]

-

MedChemExpress (MCE): Offers deuterium-labeled Captopril for research purposes, often with supporting data and publications.[4]

-

Simson Pharma Limited: A manufacturer and exporter of Captopril-d3, providing a Certificate of Analysis with their products.[5]

-

Aladdin: A supplier of various research chemicals, including Captopril-d3.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for Captopril-d3 as typically provided by commercial suppliers. Researchers should always refer to the specific product's Certificate of Analysis for lot-specific data.

| Parameter | Typical Specification | Source(s) |

| CAS Number | 1356383-38-4 | [2][3] |

| Molecular Formula | C₉H₁₂D₃NO₃S | [3] |

| Molecular Weight | ~220.30 g/mol | [2][4] |

| Isotopic Purity | ≥98% (typically ≥99% deuterated forms) | [3] |

| Chemical Purity | ≥98% (by HPLC) | General Supplier Data |

| Available Pack Sizes | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | General Supplier Data |

| Storage Conditions | -20°C, protect from light and moisture | [4] |

Synthesis of Captopril-d3

The introduction of deuterium atoms would likely occur during the synthesis of the 3-mercapto-2-methylpropanoic acid moiety, prior to its coupling with L-proline. This could be achieved by using deuterated starting materials or through specific deuteration reactions at the desired positions. The final deprotection step would then yield Captopril-d3.

A generalized synthetic scheme for Captopril is the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by aminolysis to remove the acetyl protecting group and reveal the free thiol of Captopril.[7]

Experimental Protocol: Quantification of Captopril in Plasma using LC-MS/MS with Captopril-d3 Internal Standard

The following is a generalized protocol for the determination of Captopril concentrations in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Captopril-d3 as an internal standard. This protocol is a composite of common practices found in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.[2][3][8][9][10]

Materials and Reagents

-

Captopril reference standard

-

Captopril-d3 internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Preparation of Stock and Working Solutions

-

Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve Captopril reference standard in methanol.

-

Captopril-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Captopril-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Captopril stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the Captopril-d3 stock solution to a final concentration of, for example, 100 ng/mL in the same solvent as the calibration standards.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[3]

-

Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typical.

-

Flow Rate: Approximately 0.4 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

Captopril: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 218.1 → 115.1).

-

Captopril-d3: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 221.1 → 118.1). (Note: The exact m/z values should be optimized based on the instrument and specific adducts formed.)

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Captopril to Captopril-d3 against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the data.

-

Determine the concentration of Captopril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Workflow Diagrams

Captopril Signaling Pathway

Captopril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). This prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. The reduction in Angiotensin II levels leads to vasodilation and a decrease in aldosterone secretion, contributing to the antihypertensive effect.[1] Recent studies have also indicated that the binding of Captopril to ACE can trigger intracellular signaling cascades, including the phosphorylation of JNK and ERK1/2, which may contribute to its therapeutic effects beyond simple enzyme inhibition.[7][11][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Captopril? [synapse.patsnap.com]

- 7. Captopril - Wikipedia [en.wikipedia.org]

- 8. [PDF] Method development for the quantitative determination of captopril from Caco-2 cell monolayers by using LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 9. scielo.br [scielo.br]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Captopril in Human Plasma Using Captopril-d3 as an Internal Standard by LC-MS/MS for Therapeutic Drug Monitoring

Audience: Researchers, scientists, and drug development professionals.

Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2][3] Therapeutic Drug Monitoring (TDM) of Captopril is crucial to optimize dosing, ensure efficacy, and minimize toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Captopril in human plasma. The use of a stable isotope-labeled internal standard, Captopril-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][4] This method is suitable for high-throughput analysis in a clinical or research setting.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Dithiothreitol (DTT)

-

Diethylether

-

Dichloromethane

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Captopril in 10 mL of methanol.

-

Captopril-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Captopril-d3 in 1 mL of methanol.

-

Captopril Working Solutions: Prepare serial dilutions of the Captopril stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality control samples.

-

Captopril-d3 Working Solution (3 µg/mL): Dilute the Captopril-d3 stock solution with methanol to a final concentration of 3 µg/mL.[7]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate aliquots of the Captopril working solutions into drug-free human plasma to obtain final concentrations ranging from 10 to 2000 ng/mL.[7]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (800 ng/mL), and high (1600 ng/mL).[7]

Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the Captopril-d3 working solution (3 µg/mL).[7]

-

Add 50 µL of 200 mM DTT in water (prepare fresh).[7]

-

Add 50 µL of 1% formic acid.[7]

-

Vortex the mixture for 30 seconds.

-

Add 1500 µL of methanol to precipitate proteins.[7]

-

Vortex the mixture for 60 seconds.

-

Centrifuge at 3000 rpm for 7 minutes.[7]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Method

-

Liquid Chromatography:

-

Column: Discovery C18, 50 x 2.1 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1.0 min: 0% to 100% B

-

1.01-2.0 min: 100% to 0% B (re-equilibration)

-

-

-

Mass Spectrometry:

Data Presentation

| Parameter | Result | Reference |

| Linearity Range | 10 - 2000 ng/mL | [7] |

| Correlation Coefficient (r²) | > 0.999 | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [7] |

| Intra-day Precision (%CV) | 0.680 - 1.26% | [7] |

| Inter-day Precision (%CV) | 2.72 - 5.73% | [7] |

| Intra-day Accuracy (%) | 88.54 - 100.35% | [7] |

| Inter-day Accuracy (%) | 89.48 - 108.89% | [7] |

| Recovery (%) | ~103.20% |

Visualizations

References

- 1. Captopril-d3 | CAS#:1356383-38-4 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Captopril - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. caymanchem.com [caymanchem.com]

- 7. japsonline.com [japsonline.com]

- 8. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Captopril-d3 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Captopril-d3 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of captopril. The use of stable isotope-labeled internal standards, such as Captopril-d3, is a critical component of modern bioanalytical assays, ensuring high accuracy and precision in the quantification of the target analyte.[1][2]

Introduction to Captopril and its Metabolism

Captopril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE) and is widely used in the treatment of hypertension and heart failure.[3][4] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions.

Captopril is primarily metabolized in the liver, with major metabolites being captopril-cysteine disulfide and the disulfide dimer of captopril.[3][5] The cytochrome P450 3A4 (CYP3A4) enzyme system is involved in its metabolism. These metabolites, along with the unchanged drug, are primarily eliminated by the kidneys.[5]

Role of Captopril-d3 in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer.

Captopril-d3 is a deuterated analog of captopril, where three hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of 3 Daltons, allowing for its differentiation from endogenous captopril by the mass spectrometer. Since its chemical behavior is nearly identical to that of captopril, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression), making it an excellent internal standard.[1]

Captopril Metabolism Pathway

The metabolic conversion of captopril involves the formation of disulfide bonds. The key transformations are outlined in the diagram below.

Experimental Protocol: Quantification of Captopril in Human Plasma using LC-MS/MS with Captopril-d3 Internal Standard

This protocol describes a general method for the determination of captopril in human plasma. It is intended as a template and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents

-

Captopril reference standard

-

Captopril-d3 internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Diethylether:Dichloromethane mixture (for liquid-liquid extraction)[6]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

A C8 or C18 analytical column (e.g., Waters Symmetry C8, Discovery C18)[6]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[6]

Stock and Working Solutions Preparation

-

Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve captopril reference standard in methanol.

-

Captopril-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Captopril-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the captopril stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Captopril-d3 stock solution with methanol:water (50:50, v/v).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Captopril-d3 internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of the diethylether:dichloromethane extraction mixture.[6]

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-